Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate

Cyclopropane fatty acid Tumor promotion Carcinogenesis

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate (CAS 3971-54-8), also known as methyl dihydrosterculate or methyl cis-9,10-methyleneoctadecanoate, is a cyclopropane fatty acid methyl ester (CPA-FAME) with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.5 g/mol. It belongs to the class of cyclopropane fatty acids, which are distinguished from the more common straight-chain or unsaturated fatty acid methyl esters by the presence of a three-membered carbocyclic ring at the 9,10-position.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 3971-54-8
Cat. No. B164451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
CAS3971-54-8
SynonymsMethyl dihydrosterculate
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CC1CCCCCCCC(=O)OC
InChIInChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
InChIKeyWKDUVICSOMXTKJ-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical liquid

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate (CAS 3971-54-8): Identity, Class, and Procurement Baseline


Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate (CAS 3971-54-8), also known as methyl dihydrosterculate or methyl cis-9,10-methyleneoctadecanoate, is a cyclopropane fatty acid methyl ester (CPA-FAME) with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.5 g/mol . It belongs to the class of cyclopropane fatty acids, which are distinguished from the more common straight-chain or unsaturated fatty acid methyl esters by the presence of a three-membered carbocyclic ring at the 9,10-position [1]. The (1S,2R) stereochemistry defines the cis configuration of the cyclopropane ring, which is critical for its biological recognition and physicochemical properties. Naturally occurring in Litchi chinensis seed oil and in bacterial membrane phospholipids, this compound is commercially supplied as a high-purity analytical standard (≥98%) for research use .

Why Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate Cannot Be Replaced by Generic Fatty Acid Methyl Esters or Cyclopropenoid Analogs


Generic fatty acid methyl esters (e.g., methyl oleate, methyl linoleate) lack the cyclopropane ring that defines the biological and analytical behavior of methyl dihydrosterculate. Even among cyclopropane-containing FAMEs, substitution across cyclopropane (dihydrosterculate) versus cyclopropene (sterculate, malvalate) or across stereoisomers produces profoundly different biological outcomes: dihydrosterculate is devoid of the tumor-promoting and mitogenic activities exhibited by its cyclopropenoid counterpart methyl sterculate [1]. Furthermore, the (1S,2R) cis stereochemistry is not merely a configurational detail—it is the naturally occurring absolute configuration (9R,10S) isolated from plant sources, and synthetic racemic or trans-diastereomeric mixtures will not recapitulate the properties of the natural enantiomer [2]. In analytical workflows, the dramatically different UV detection sensitivity of dihydrosterculate versus sterculate (31-fold lower at 195 nm) means that substitution without method revalidation guarantees quantification errors [3]. These factors collectively preclude simple interchange with any close analog without compromising experimental validity.

Quantitative Differentiation Evidence for Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate vs. Its Closest Analogs


Complete Absence of Tumor-Promoting Activity: Methyl Dihydrosterculate vs. Methyl Sterculate in Trout Carcinogenesis Model

In a structural-bioactivity study measuring carcinogenic and promotional activity of cyclopropenoid compounds in rainbow trout, methyl dihydrosterculate was classified as completely inactive, whereas its cyclopropenoid counterpart methyl sterculate and 1,2-dioctylcyclopropene showed high and statistically significant promotional activity [1]. This binary outcome—active vs. inactive—provides a definitive basis for compound selection when studying biological effects of cyclopropane-containing lipids.

Cyclopropane fatty acid Tumor promotion Carcinogenesis Trout model

Absence of Mitogenic Activity in Rat Hepatocytes: Methyl Dihydrosterculate vs. Methyl Sterculate

In a controlled rat study testing chemically modified cyclopropenoid compounds for mitogenic effect, dihydrosterculate (the hydrogenated derivative of methyl sterculate) was found to be completely devoid of mitogenic activity, whereas methyl sterculate stimulated hepatocyte division [1]. Halogenated isomers of sterculate retained activity comparable to the parent compound, confirming that the cyclopropene moiety—not the cyclopropane ring—is the pharmacophore responsible for mitogenicity.

Mitogenic activity Hepatocyte proliferation Cyclopropenoid fatty acid Rat liver

31-Fold Difference in UV Detection Sensitivity: Methyl Dihydrosterculate vs. Methyl Sterculate by RP-HPLC at 195 nm

In a comprehensive reversed-phase HPLC study of cyclopropenoic and cyclopropanoic fatty acid methyl esters, the detection limit for methyl dihydrosterculate was 125 ng at 195 nm, compared to only 4 ng for methyl sterculate under identical chromatographic conditions (acetonitrile/water 85:15 v/v) [1]. This 31.25-fold lower sensitivity for the cyclopropane derivative is directly attributable to the absence of the cyclopropene chromophore, which absorbs more strongly in the low UV range.

RP-HPLC Detection limit Cyclopropanoic acid Analytical chemistry

Defined Absolute Stereochemistry (9R,10S): Natural Methyl Dihydrosterculate vs. Synthetic Racemates

The absolute configuration of naturally occurring methyl dihydrosterculate isolated from Litchi chinensis seed oil was determined to be (9R,10S) via correlation of keto derivatives obtained by oxidative ring-opening and comparison with synthetic standards [1]. This stereochemical assignment, confirmed by chiral HPLC at −50°C following derivatization with a chiral resolving agent, distinguishes the natural product from synthetic racemic mixtures or trans-diastereomers that may be present in non-characterized commercial preparations [2].

Absolute configuration Stereochemistry Cyclopropane fatty acid Chiral analysis

Absence of Polymorphism in Dihydro Derivatives: Thermal Stability Advantage Over Cyclopropene Parent Compounds

A comparative thermal analysis of highly purified methyl esters of cyclopropene acids (malvalic and sterculic) versus their dihydro derivatives (including methyl dihydrosterculate) demonstrated that the dihydro derivatives exhibited no detectable polymorphism, whereas the cyclopropene parent compounds displayed polymorphic behavior [1]. Additionally, the melting dilation for methyl malvalate was significantly below previously reported dilations of other fatty acid methyl esters, a deviation not observed in the dihydro series.

Thermal properties Polymorphism Cyclopropane fatty acid Physical characterization

Validated Standard for Bacterial Cyclopropane Fatty Acid Quantification: Co-Chromatography Specificity

Methyl dihydrosterculate is explicitly validated and commercially supplied as a reference standard for the quantification of cis-9,10-methyleneoctadecanoic acid in bacterial membranes by co-chromatography . It serves as the product standard in bacterial cyclopropane fatty acid synthase (CFAS) activity assays, where the enzyme catalyzes S-adenosylmethionine-dependent methylation of the cis double bond of oleic acid to form the cyclopropane ring . This specific application is not served by methyl sterculate or other cyclopropenoid FAMEs, which are substrates or inhibitors of different enzymatic pathways.

Bacterial membrane Cyclopropane fatty acid synthase Co-chromatography Analytical standard

Evidence-Backed Application Scenarios for Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate (CAS 3971-54-8)


Negative Control in Carcinogenesis and Tumor Promotion Studies

For cancer research laboratories using cyclopropenoid compounds to study hepatocellular carcinoma promotion, methyl dihydrosterculate serves as the indispensable inactive negative control. Unlike methyl sterculate—which promotes AFB1-initiated tumors in trout [1]—dihydrosterculate is completely devoid of promotional activity while retaining the cyclopropane structural motif. This allows researchers to attribute biological effects specifically to the cyclopropene pharmacophore and not to the cyclopropane ring itself, strengthening mechanistic conclusions and enabling cleaner experimental designs. Procurement of high-purity (>98%) dihydrosterculate from reputable suppliers with documented absence of sterculate contamination is essential.

Reference Standard for Bacterial Cyclopropane Fatty Acid Synthase (CFAS) Activity Assays

Microbiology and lipid biochemistry laboratories studying bacterial membrane adaptation or characterizing CFAS enzymes require methyl dihydrosterculate as the authentic co-chromatography standard for product identification and quantification. This compound is the exact methyl ester of the enzymatic product formed when CFAS catalyzes methylene transfer from S-adenosylmethionine to the cis-double bond of oleic acid . No other commercially available cyclopropane FAME matches this specific enzymatic product; methyl sterculate is a downstream desaturation product, not a CFAS product, and its use as a standard would lead to systematic quantification errors [2]. Procurement should specify ≥98% purity with GC-MS certificate of analysis confirming identity.

Chromatographic Method Development and Validation for Seed Oil Authentication

Analytical laboratories developing HPLC or GC-MS methods for authenticating Litchi chinensis (lychee) seed oil or cottonseed oil require methyl dihydrosterculate as a certified reference material. The compound constitutes approximately 39% of lychee seed oil FAME profile [1] and serves as a chemotaxonomic marker. However, method developers must account for its 31-fold lower UV detection sensitivity at 195 nm compared to methyl sterculate (125 ng vs. 4 ng detection limits) [3], making UV-based quantification challenging without proper calibration against the authentic standard. Procurement of the (9R,10S) natural enantiomer is critical for accurate chiral authentication of plant-derived oils.

Solid-State Formulation Studies Requiring Non-Polymorphic Lipid Excipients

Pharmaceutical formulation scientists developing lipid-based drug delivery systems can leverage the non-polymorphic thermal behavior of methyl dihydrosterculate—a property documented in comparative thermal analyses where dihydro derivatives exhibited no detectable polymorphism, unlike their cyclopropene counterparts [4]. This ensures batch-to-batch consistency in melting point, solubility, and solid-state stability. For applications requiring a cyclopropane-containing lipid with predictable physical behavior, methyl dihydrosterculate provides a defined alternative to polymorphic natural products, reducing the risk of formulation failure due to unexpected phase transitions during storage or processing.

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